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molecular formula C5H5BrS2 B8758644 2-bromo-3-(methylthio)thiophene CAS No. 94781-39-2

2-bromo-3-(methylthio)thiophene

Cat. No. B8758644
M. Wt: 209.1 g/mol
InChI Key: KVNUPCKTMYKQBW-UHFFFAOYSA-N
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Patent
US09153785B2

Procedure details

To a solution of compound 25 (3.64 g, 17.4 mmol) in CH2Cl2 (100 mL) at −40° C., was added 3-chloroperbenzoic acid (3 g, 17.4 mmol) in CH2Cl2 (50 mL) dropwise and the resulting solution was allowed to stir at room temperature overnight. The reaction mixture was washed with aqueous Na2CO3, dried with anhydrous sodium sulfate and evaporated in vacuum. Column chromatography (silica gel, hexane/EtOAc (1/2) yields the pure compound 26 (2.74 g, 70%). 1H NMR (CDCl3): δ 2.82 (3H, s), 7.35 (1H, d), 7.43 (1H, d). MS (EI): calcd, 225.1. found M+, 210.1=product-16).
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[S:7][CH3:8].ClC1C=CC=C(C(OO)=[O:17])C=1>C(Cl)Cl>[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[S:7]([CH3:8])=[O:17]

Inputs

Step One
Name
Quantity
3.64 g
Type
reactant
Smiles
BrC=1SC=CC1SC
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC=CC1S(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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